molecular formula C17H19NO5 B5713903 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B5713903
M. Wt: 317.34 g/mol
InChI Key: KUUILLCHWRHBFQ-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The molecule also contains multiple methoxy groups, which can influence the molecule’s physical properties and reactivity .

Scientific Research Applications

Anti-Cancer Effects

Compounds containing the trimethoxyphenyl (TMP) group, such as “2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide”, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and showed prominent activity against both cancer cell lines .

Anti-Fungal and Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties . They have activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds . They hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents .

Anti-Inflammatory Properties

These compounds have been associated with anti-inflammatory properties , thereby expanding their therapeutic scope .

Anti-Alzheimer Properties

TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .

Anti-Depressant Properties

These compounds have also been associated with anti-depressant properties , further expanding their therapeutic scope .

Anti-Migraine Properties

TMP-bearing compounds have shown potential in the treatment of migraines .

Future Directions

The future research directions for “2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide” could involve studying its potential bioactivity effects, given the known activities of similar compounds . Further studies could also explore its synthesis, physical and chemical properties, and safety profile.

Mechanism of Action

Target of Action

The compound 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group is known to inhibit several proteins and enzymes, affecting multiple biochemical pathways. For instance, it inhibits tubulin, a protein that forms microtubules, which are essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .

Pharmacokinetics

The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs have been shown to have good bioavailability and are well-absorbed in the body .

Result of Action

The TMP group has been associated with anti-cancer effects by effectively inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . This leads to the inhibition of cell division, protein folding, and cell growth, resulting in the death of cancer cells .

properties

IUPAC Name

2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)17(19)18-11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUILLCHWRHBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

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